2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-6-8-17(9-7-14)29-20-19-24-26(21(28)25(19)11-10-22-20)13-18(27)23-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTNPGFLOQUOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide is the c-Met kinase. This kinase plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells.
Mode of Action
The compound this compound interacts with its target, the c-Met kinase, by inhibiting its activity. This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of c-Met kinase by this compound affects several biochemical pathways. These include pathways involved in cell growth, survival, and migration. The downstream effects of this inhibition can lead to the death of cancer cells.
Biological Activity
The compound 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide is a novel organic molecule that incorporates multiple functional groups, including a triazole moiety and an acetamide group. These structural features suggest potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity based on existing literature and research findings.
Structural Overview
The compound's structure can be broken down into key components that are known to influence biological activity:
- Triazolo and Pyrazine Moieties : These are often associated with anti-cancer properties and kinase inhibition.
- Acetamide Group : Known for its role in enhancing solubility and bioavailability.
| Component | Description | Potential Activity |
|---|---|---|
| Triazole | Five-membered ring with nitrogen | Anticancer activity |
| Pyrazine | Six-membered ring with nitrogen | Kinase inhibition |
| Acetamide | Functional group containing amide | Improves solubility |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anti-tumor activity. For instance:
- A study on [1,2,4]triazolo[4,3-a]pyrazine derivatives showed promising results against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values as low as 0.15 μM for certain derivatives .
- The mechanism of action often involves the inhibition of c-Met kinase, which is crucial for tumor growth and metastasis. The compound's structural similarity to known c-Met inhibitors suggests it may share this mechanism.
Inhibition of Kinases
The presence of the triazole moiety is particularly relevant as many pyrazine derivatives have been reported to inhibit critical kinases involved in cancer progression:
- c-Met Kinase : Inhibitors targeting this kinase have shown efficacy in reducing tumor growth. The compound under study may exhibit similar inhibitory effects.
- EGFR and BRAF(V600E) : Other studies have highlighted the importance of pyrazole derivatives in inhibiting these kinases, which are often mutated in various cancers .
Study on Triazolo-Pyrazine Derivatives
A recent investigation into a series of triazolo-pyrazine derivatives revealed their potential as effective c-Met inhibitors. Among them, compound 22i demonstrated superior activity with an IC50 value of 48 nM against c-Met kinase. This study utilized various assays including cell cycle analysis and apoptosis assays to confirm the anticancer effects .
Synthesis and Evaluation
The synthesis of similar compounds typically involves multi-step processes that include cyclization reactions followed by functionalization steps. For example:
- Formation of the Triazolo-Pyrazine Ring : Cyclization using hydrazine derivatives.
- Functionalization : Introduction of p-tolyloxy groups via nucleophilic aromatic substitution.
- Amidation : Formation of the amide bond to enhance biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table highlights key analogs and their structural deviations from the target compound:
Key Observations:
Position 8 Modifications: Replacement of p-tolyloxy with 4-chlorobenzylsulfanyl () increases molecular weight (469.94 vs. The 3,5-dimethylphenoxy group () increases steric bulk, which may hinder target binding but improve lipophilicity for membrane penetration .
Acetamide Substituents :
- The 4-chlorophenyl analog () introduces electron-withdrawing chlorine, likely enhancing electrophilic interactions but reducing solubility compared to the m-tolyl group .
- Methoxy/ethoxy groups (e.g., 4-methoxybenzyl in ) improve solubility via polar interactions but may reduce CNS penetration due to increased hydrophilicity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s p-tolyloxy and m-tolyl groups balance lipophilicity (predicted LogP ~2.5), favoring oral bioavailability. Analogs with chlorobenzylsulfanyl (LogP ~3.1, ) may face higher plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
